molecular formula C7H4BrN3O6 B1621514 2,4,6-Trinitrobenzyl bromide CAS No. 7195-50-8

2,4,6-Trinitrobenzyl bromide

Cat. No. B1621514
CAS RN: 7195-50-8
M. Wt: 306.03 g/mol
InChI Key: XLOWWYUYNQRCOB-UHFFFAOYSA-N
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Description

2,4,6-Trinitrobenzyl bromide is an organic compound with the molecular formula C7H4BrN3O6 . It has a molecular weight of 306.03 .


Synthesis Analysis

The synthesis of 2,4,6-Trinitrobenzyl bromide involves the reaction of 2,4,6-trinitrotoluene with an alkali metal hypobromite . This reaction yields 2,4,6-Trinitrobenzyl bromide . The process is considered safer and less tedious than previous methods, which involved pressurized bromination of trinitrotoluene and further reaction of trinitrobenzyl bromide via trinitrotoluol and phosphorous pentachloride .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trinitrobenzyl bromide consists of seven carbon atoms, four hydrogen atoms, one bromine atom, three nitrogen atoms, and six oxygen atoms .


Physical And Chemical Properties Analysis

2,4,6-Trinitrobenzyl bromide has a predicted boiling point of 389.7±37.0 °C and a predicted density of 1.981±0.06 g/cm3 . Its melting point is 67 °C .

Scientific Research Applications

Kinetic Studies and Proton Transfer

Research has shown that 2,4,6-trinitrobenzyl bromide is involved in kinetic studies concerning proton transfer. A study by Blake, Evans, and Russell (1966) examined the reaction rates of various phenols with the 2,4,6-trinitrobenzyl anion, using a spectrophotometric method. This research provides valuable insights into the Bronsted relation and reaction mechanisms involving proton transfer (Blake, Evans, & Russell, 1966).

Chemoenzymatic Synthesis

Munir, Hu, and Dordick (2002) explored the chemoenzymatic synthesis of trinitrobenzyl halides, including 2,4,6-trinitrobenzyl bromide. This research is significant for environmentally friendly synthesis methods and could potentially contribute to the production of heat-resistant explosive materials (Munir, Hu, & Dordick, 2002).

Meisenheimer Complexes and Chemical Reactions

The stability and reaction mechanisms of Meisenheimer complexes involving 2,4,6-trinitrobenzyl chloride, a related compound, have been studied extensively. Crampton, Routledge, and Golding (1984) provided kinetic and equilibrium data that deepen our understanding of reactions involving similar nitro-compounds (Crampton, Routledge, & Golding, 1984).

Electrosynthesis and Catalytic Activity

Mohammadzadeh et al. (2020) investigated the catalytic activity of 4-nitrobenzyl bromide in the reduction of CO2. This study provides insights into the potential use of similar compounds, like 2,4,6-trinitrobenzyl bromide, in catalyzing significant chemical reactions (Mohammadzadeh et al., 2020).

Comparative Carcinogenicity Studies

Dipple, Levy, and Lawley (1981) conducted a comparative study of chemical reactivity and carcinogenic activity in alkylating and aralkylating bromides, which is relevant for understanding the potential biological impacts of similar compounds like 2,4,6-trinitrobenzyl bromide (Dipple, Levy, & Lawley, 1981).

properties

IUPAC Name

2-(bromomethyl)-1,3,5-trinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O6/c8-3-5-6(10(14)15)1-4(9(12)13)2-7(5)11(16)17/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOWWYUYNQRCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])CBr)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372944
Record name 2,4,6-TRINITROBENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trinitrobenzyl bromide

CAS RN

7195-50-8
Record name 2,4,6-TRINITROBENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
KG Shipp, LA Kaplan - The Journal of Organic Chemistry, 1966 - ACS Publications
The reaction of 2, 4, 6-trinitrotoluene in tetrahydrofuran-methanol solution with aqueous sodium hypochlorite yields 2, 24, 46, 6'-hexanit rost ilbene. The intermediate 2, 4, 6-trinitrobenzyl …
Number of citations: 112 pubs.acs.org
KG Shipp - The Journal of Organic Chemistry, 1964 - ACS Publications
NO, no2 hydrogen according to the procedures of Blatt. 8 An over-all yield of 40-45%, with each step having a mini-mum yield of 65%, was obtained from the following sequence of …
Number of citations: 104 pubs.acs.org
Y Avny, R Rahman, A Zilkha - Journal of Macromolecular Science …, 1972 - Taylor & Francis
The nucleophilic reaction of sodium cellulosate in the form of membrane or cotton fabric with 2, 4-dinitrohalo-benzenes, 2, 4, 6-trinitrochlorobenzene, 2, 4, 6-trinitrobenzyl bromide, and 2…
Number of citations: 5 www.tandfonline.com
KG Shipp, NAVAL ORDNANCE LAB WHITE OAK MD - 1962 - apps.dtic.mil
The synthesis of 2, 2, 4, 4, 6, 6-hexanitrostilbene is described. A 40-45 over-all yield of the product is obtained in a five step procedure from TNT and meta-hydroxybenzaldehyde. The …
Number of citations: 2 apps.dtic.mil
WS Reich, GG Rose, W Wilson - Journal of the Chemical Society …, 1947 - pubs.rsc.org
… Attempts to cause reaction between 2 : 4 : 6-trinitrobenzyl bromide and the silver salt of aci-trinitromethane were unsuccessful, but the iodide afforded 2 : 4 : 6-trinitro-2' : 2' : 2'-trinitro…
Number of citations: 12 pubs.rsc.org
JW Berry, AJ Deutschman Jr… - The Journal of Organic …, 1964 - ACS Publications
The distribution of vinyl groups in vinyl amylose and vinyl amylopectin has been determined by a sequence of catalytic hydrogenation, methanolysis, and chromatographic techniques. …
Number of citations: 15 pubs.acs.org
RM King - 1982 - search.proquest.com
2, 2', 4, 4', 6, 6'-Hexanitrostilbene (HNS) is a heat resistant explosive which is also important as a crystal growth modifier for melt-cast TNT, This work has studied a new method of …
Number of citations: 4 search.proquest.com
H Levine - 1973 - researchworks.creighton.edu
The reaction of 4-nitrobenzy1 chloride and sodium hydroxide in ethanol, has been observed to give 4, 4'-dinitrostilbene, while 4-nitrobenzy1 bromide under similar conditions, gave 4-…
Number of citations: 2 researchworks.creighton.edu
I KLIMONT, W NEUMANN - pubs.rsc.org
View Article Online/Journal Homepage/Table of Contents for this issue i. 934 ABSTRACTS OF CHEMICAL PAPERY. hydrogen bromide, and abnormal results are given by the phenol …
Number of citations: 2 pubs.rsc.org
AK Sarkar - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter explores derivatives of benzenoid hydrocarbons with substituents containing a single nitrogen atom. Of the better known derivatives of aromatic …
Number of citations: 0 www.sciencedirect.com

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